molecular formula C13H16N2O7 B13981420 (2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime

(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime

Cat. No.: B13981420
M. Wt: 312.27 g/mol
InChI Key: GPIOBIZYEXDBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(D-Glucopyranosylidene)amino N-Phenylcarbamate is a compound known for its role as an inhibitor of O-GlcNAcase, an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This compound is significant in the study of cellular processes and diseases, particularly those related to insulin resistance and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(D-Glucopyranosylidene)amino N-Phenylcarbamate typically involves the reaction of 2-acetamido-2-deoxy-D-glucose with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:

  • Dissolving 2-acetamido-2-deoxy-D-glucose in a suitable solvent.
  • Adding phenyl isocyanate to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Purifying the product through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key is to maintain the purity and yield of the compound through efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

O-(D-Glucopyranosylidene)amino N-Phenylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding glucopyranosylidene derivatives and phenylcarbamate derivatives .

Scientific Research Applications

O-(D-Glucopyranosylidene)amino N-Phenylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(D-Glucopyranosylidene)amino N-Phenylcarbamate is unique due to its specific inhibition mechanism and its ability to modulate O-GlcNAc levels in cells. This makes it a valuable tool in studying the dynamic and reversible nature of O-GlcNAc modification and its implications in various diseases .

Properties

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)

InChI Key

GPIOBIZYEXDBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.